BenchChemオンラインストアへようこそ!

R-Desmethyl Doxylamine

Chiral Chromatography Method Validation Analytical Reference Standards

When validated stereoselective quantification is required, the (R)-enantiomer of N-desmethyl doxylamine delivers absolute chromatographic resolution that achiral parent drug or racemic metabolite mixtures cannot provide. Its distinct LogP (2.17 vs. 2.69 for doxylamine) ensures reproducible retention and ionization in LC-MS. Essential for ICH-compliant impurity profiling, forensic interpretation of metabolite/parent ratios, and CYP2D6 pharmacogenomic studies.

Molecular Formula C₁₆H₂₀N₂O
Molecular Weight 256.34
CAS No. 437999-65-0
Cat. No. B1145190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Desmethyl Doxylamine
CAS437999-65-0
SynonymsN,​N-​Dimethyl-​2-​[(R)​-​phenyl-​2-​pyridinylmethoxy]​-ethanamine
Molecular FormulaC₁₆H₂₀N₂O
Molecular Weight256.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring R-Desmethyl Doxylamine (CAS 437999-65-0): A Chiral Metabolite Standard for Doxylamine Analysis


R-Desmethyl Doxylamine (R-DD), with CAS 437999-65-0, is the (R)-enantiomer of the primary active metabolite of the first-generation ethanolamine antihistamine doxylamine [1]. Doxylamine is widely used as an over-the-counter sedative and antiemetic [2]. In humans, doxylamine undergoes extensive hepatic metabolism, primarily via CYP2D6 and CYP1A2 enzymes, to yield N-desmethyl-doxylamine, which exists as a pair of enantiomers, (R)- and (S)-, due to the introduction of a new chiral center . The (R)-enantiomer is therefore a specific, stereochemically defined compound used almost exclusively as an analytical reference standard, not as a drug substance [3]. Its procurement is driven by the need for precise identification and quantification in complex biological matrices, a task for which the achiral parent drug or racemic metabolite mixtures are fundamentally unsuitable.

Why Doxylamine or Racemic Desmethyl Doxylamine Are Inadequate Replacements for R-Desmethyl Doxylamine (CAS 437999-65-0)


Generic substitution is not possible in the analytical context for which R-Desmethyl Doxylamine (R-DD) is procured. The parent drug, doxylamine, differs fundamentally in its chemical structure (tertiary amine vs. secondary amine), resulting in distinct physicochemical properties, including a higher predicted LogP (2.69 [1]) compared to R-DD (predicted LogP 2.17 ), which directly impacts chromatographic retention and ionization efficiency in LC-MS [2]. More critically, substituting with racemic N-desmethyl doxylamine (a 50:50 mixture of R and S enantiomers) introduces two different chemical species with identical mass but potentially different pharmacokinetic profiles, which co-elute in standard achiral methods and create ambiguous or inaccurate quantification [3]. Only the single, well-defined (R)-enantiomer provides the chromatographic resolution and absolute stereochemical certainty required for validating stereoselective analytical methods or quantifying a specific enantiomer in a biological sample [4].

Quantitative Differentiation: Evidence for Selecting R-Desmethyl Doxylamine (CAS 437999-65-0) Over Analogs


Defined Stereochemistry Enables Chiral Method Validation vs. Racemic Metabolite Standards

The primary differentiator for R-Desmethyl Doxylamine (R-DD) is its defined stereochemistry as the pure (R)-enantiomer, a property that racemic desmethyl doxylamine (the typical 'impurity standard') lacks. While the racemic mixture provides a signal for the combined mass, it fails to resolve the individual enantiomers on standard achiral columns [1]. This leads to a significant, quantifiable risk of inaccuracy in any assay designed to be stereoselective. R-DD is a fully characterized chemical compound used as a reference standard for the API Doxylamine, and its use is compliant with regulatory guidelines for analytical method development and validation (AMV) [2].

Chiral Chromatography Method Validation Analytical Reference Standards

Predicted LogP Difference of ~0.5 Units Impacts Chromatographic Retention vs. Parent Drug

R-Desmethyl Doxylamine exhibits significantly lower predicted lipophilicity compared to its parent compound, doxylamine. The predicted octanol-water partition coefficient (LogP) for R-DD is 2.17 , while doxylamine's predicted LogP is 2.69 [1]. This difference of ~0.52 log units translates to a theoretical ~3.3-fold difference in partition coefficient, which is substantial enough to alter chromatographic retention times in reversed-phase LC [2].

LC-MS Method Development Physicochemical Properties Lipophilicity

Quantitative Metabolite Ratio: Desmethyl-Doxylamine Represents 20% of the Plasma Metabolic Profile

Quantifying N-desmethyl-doxylamine is essential for complete pharmacokinetic characterization of doxylamine. In a rhesus monkey study, N-desmethyldoxylamine (the racemate) constituted approximately 20% of the total plasma metabolic profile following doxylamine administration, making it a major circulating species [1]. The (R)-enantiomer (R-DD) is a component of this major fraction. Failure to accurately quantify this fraction, or misidentifying it, would lead to an incomplete or inaccurate understanding of the drug's disposition [2].

Pharmacokinetics Metabolite Profiling Bioanalysis

Predicted pKa Difference of ~0.7 Units Alters Ionization and Solubility vs. Parent Drug

The basicity of R-Desmethyl Doxylamine is lower than that of doxylamine. The predicted pKa (acid dissociation constant) for the secondary amine in R-DD is 8.67±0.28 . In comparison, the tertiary amine in doxylamine has a reported pKa of 9.2 [1]. This difference of approximately 0.53 pKa units means that at a physiological pH of 7.4, R-DD exists in a different proportion of its ionized (protonated) state than doxylamine. This will influence its aqueous solubility and its behavior in pH-dependent extraction or chromatographic methods .

Pre-formulation Physicochemical Characterization Solubility

Synthesized Metabolite Confirms LC-MS Identity vs. Tentative Identification in Biological Samples

The unequivocal identification of metabolites in complex biological matrices requires comparison to a synthesized authentic standard. Early studies on doxylamine metabolism used the synthesis of desmethyldoxylamine to confirm the structure of this urinary metabolite, moving beyond tentative identification based solely on mass spectral fragmentation [1]. This confirms the compound's absolute necessity for validating analytical methods where positive identification is required, such as in forensic toxicology or definitive pharmacokinetic studies [2].

LC-MS Metabolite Identification Forensic Toxicology

High-Value Applications for R-Desmethyl Doxylamine (CAS 437999-65-0) in Scientific and Industrial Settings


Validating Stereoselective LC-MS/MS Methods for Doxylamine Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies, the use of R-Desmethyl Doxylamine (R-DD) is critical for developing and validating bioanalytical methods that can differentiate between the (R)- and (S)-enantiomers of the active metabolite. As demonstrated, the racemic mixture is inadequate for this task, and the parent drug has different physicochemical properties (LogP 2.69 vs. 2.17) [1]. An LC-MS/MS method using R-DD as an authentic standard allows for the precise quantification of this specific enantiomer's plasma concentration over time, a necessity for understanding stereoselective metabolism by enzymes like CYP2D6. This data is often essential for regulatory submissions involving chiral switches or new formulations of doxylamine [2].

Serving as a Primary Reference Standard in Pharmaceutical Impurity Profiling

R-Desmethyl Doxylamine is an impurity of the doxylamine active pharmaceutical ingredient (API). For pharmaceutical manufacturers and quality control (QC) laboratories, its defined stereochemistry as the (R)-enantiomer makes it a superior reference standard compared to racemic desmethyl doxylamine for method validation. It allows for the development of more specific and sensitive HPLC or UPLC methods capable of resolving this chiral impurity from the API and other related substances . This ensures compliance with ICH guidelines for impurity testing and provides greater assurance of batch-to-batch consistency and drug safety [3].

Developing Definitive Forensic Toxicology Assays for Doxylamine Overdose

In post-mortem or clinical forensic toxicology, distinguishing between a parent drug and its metabolites is crucial for determining the time and extent of exposure. Since N-desmethyldoxylamine is a major metabolite (representing ~20% of the plasma profile in some models) [4], its presence and ratio relative to the parent drug are key interpretive markers. Using R-DD as a reference standard allows forensic labs to develop and validate highly specific and sensitive GC-MS or LC-MS/MS assays for this metabolite, enabling more accurate and defensible interpretations of toxicological findings in coroners' or criminal cases [5].

Investigating CYP2D6-Mediated Stereoselective Metabolism in In Vitro Systems

For drug metabolism and pharmacogenomics researchers, R-DD is an essential tool. The conversion of doxylamine to its N-desmethyl metabolite is mediated by CYP2D6, an enzyme with known genetic polymorphisms that can produce a chiral product . By using R-DD as a pure standard, researchers can develop and calibrate chiral analytical methods to accurately quantify the (R)-enantiomer formed in incubations with recombinant CYP enzymes or human liver microsomes. This allows for a precise investigation of how genetic variants influence the stereoselectivity of this metabolic pathway, contributing to a deeper understanding of inter-individual variability in drug response [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-Desmethyl Doxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.